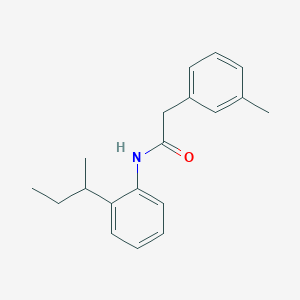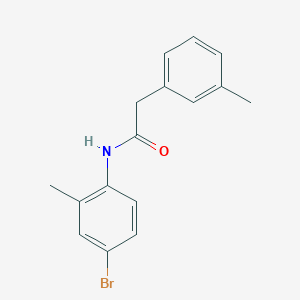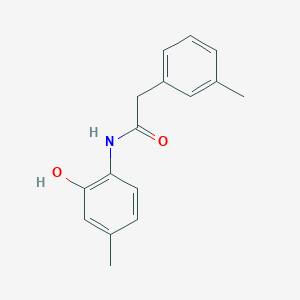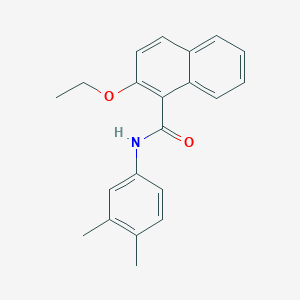
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide, commonly known as DPN, is a chemical compound that belongs to the class of naphthamides. It is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (SERM) and has been found to have several advantages over other SERMs.
Scientific Research Applications
DPN has been extensively studied for its various applications in scientific research. One of the primary applications of DPN is its use as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide). DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides such as tamoxifen and raloxifene. DPN has been found to have a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides.
Mechanism of Action
The mechanism of action of DPN involves its selective binding to estrogen receptor beta (ERβ). ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes such as cell growth, differentiation, and apoptosis. DPN binds to ERβ and induces conformational changes that result in the activation of various downstream signaling pathways. These signaling pathways regulate the expression of various genes that are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
DPN has been found to have several biochemical and physiological effects. It has been shown to regulate the expression of various genes that are involved in the regulation of cell growth, differentiation, and apoptosis. DPN has also been found to regulate the expression of various genes that are involved in the regulation of lipid metabolism and glucose homeostasis. DPN has been shown to have anti-inflammatory effects and has been found to regulate the expression of various genes that are involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. It has a higher affinity for ERβ and has been shown to have fewer side effects than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. DPN has also been found to have a longer half-life than other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the physiological effects of endogenous estrogen. DPN may also have off-target effects that may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of DPN. One of the primary areas of research is the development of more selective and potent ERβ agonists. DPN has been found to be a selective ERβ agonist, but there is a need for more selective and potent agonists. Another area of research is the study of the physiological effects of DPN in various disease states such as cancer, cardiovascular disease, and metabolic disorders. The development of new analytical techniques for the detection and quantification of DPN in biological samples is also an area of future research.
Conclusion
In conclusion, DPN is a synthetic compound that has been extensively studied for its various applications in scientific research. DPN is primarily used as a selective estrogen receptor modulator (N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamide) and has been found to have several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides. The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. DPN has been found to selectively bind to estrogen receptor beta (ERβ) and has been shown to have several biochemical and physiological effects. DPN has several advantages over other N-(3,4-dimethylphenyl)-2-ethoxy-1-naphthamides but also has some limitations for lab experiments. There are several future directions for the study of DPN, including the development of more selective and potent ERβ agonists and the study of the physiological effects of DPN in various disease states.
Synthesis Methods
The synthesis of DPN involves the reaction of 2-ethoxy-1-naphthoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DPN. The purity of DPN can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-4-24-19-12-10-16-7-5-6-8-18(16)20(19)21(23)22-17-11-9-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,23) |
InChI Key |
ROHDOTKEKLNYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)




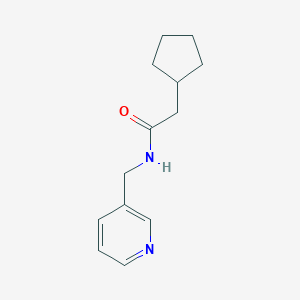
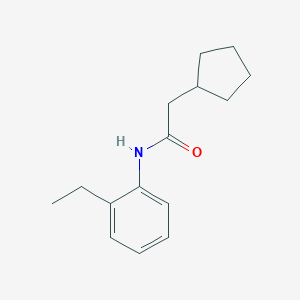
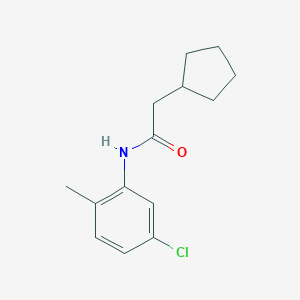
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
